3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a novel small molecule compound that has recently been studied for its potential applications in scientific research. This compound has been used in laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The piperidine ring in this compound is a common motif in pharmaceuticals due to its biological activity. Researchers explore derivatives like 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile for their potential as drug candidates. By modifying substituents, scientists aim to enhance binding affinity, selectivity, and pharmacokinetic properties. This compound could serve as a scaffold for novel antiviral, anticancer, or CNS-active agents .
Wirkmechanismus
Target of Action
It is related to the class of compounds that interact withproprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors (LDLR) on the surface of cells .
Mode of Action
It is converted by liver carboxyesterase (CES1) to its active form . This active form selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 leads to an increase in the number of LDLR on the cell surface, thereby increasing the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream and reducing cholesterol levels .
Biochemical Pathways
The compound affects the PCSK9-LDLR pathway . By inhibiting PCSK9 synthesis, it increases the number of LDLR on the cell surface. This leads to increased uptake of LDL cholesterol from the bloodstream, thereby reducing cholesterol levels .
Pharmacokinetics
The compound is a prodrug that is converted to its active form in the liver .
Result of Action
The result of the compound’s action is a reduction in cholesterol levels . By inhibiting PCSK9 synthesis, it increases the number of LDLR on the cell surface, leading to increased uptake of LDL cholesterol from the bloodstream .
Eigenschaften
IUPAC Name |
3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c17-13-10-19-4-1-15(13)23-11-12-2-7-22(8-3-12)16-14(9-18)20-5-6-21-16/h1,4-6,10,12H,2-3,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPGQTSXMLMJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.